molecular formula C23H19ClN4O3 B6510304 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 902964-76-5

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6510304
CAS No.: 902964-76-5
M. Wt: 434.9 g/mol
InChI Key: OLNKNRUFOZZXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-<i>d</i>]pyrimidine core substituted at position 3 with a 2-chlorophenylmethyl group and at position 1 with an acetamide moiety linked to a 3-methylphenyl ring. The pyrido-pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The 2-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects, while the 3-methylphenyl acetamide may enhance lipophilicity and influence binding interactions. Though specific biological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported to exhibit antitumor, anti-inflammatory, or antimicrobial activities .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-6-4-8-17(12-15)26-20(29)14-27-21-18(9-5-11-25-21)22(30)28(23(27)31)13-16-7-2-3-10-19(16)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNKNRUFOZZXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide is a pyridopyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : 450.9 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Notably:

  • Dihydrofolate Reductase (DHFR) : Similar compounds in the pyridopyrimidine class have shown inhibitory effects on DHFR, which is crucial for DNA synthesis and cellular proliferation .
  • Kinase Inhibition : The compound may also interact with various kinases, including tyrosine-protein kinase Abl and MAP kinases. These interactions can modulate signaling pathways related to cell growth and differentiation .

Antitumor Effects

Research indicates that derivatives of pyridopyrimidine exhibit significant antitumor properties. For instance:

  • Piritrexim , a related compound, has demonstrated efficacy against melanoma and urothelial cancer by inhibiting DHFR . The structural similarities suggest that our compound may share similar antitumor mechanisms.

Antimicrobial Activity

Preliminary studies hint at antimicrobial properties associated with pyridopyrimidine derivatives. The presence of the chlorophenyl group may enhance lipophilicity and cellular uptake, potentially increasing antibacterial efficacy .

Study 1: Anticancer Activity

In a study examining the anticancer effects of pyridopyrimidine derivatives, researchers found that compounds similar to our target exhibited potent cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the pyridopyrimidine core in enhancing biological activity .

Study 2: Kinase Inhibition

A recent investigation into kinase inhibitors revealed that compounds with a pyridopyrimidine scaffold could effectively inhibit specific kinases involved in cancer progression. This suggests that our compound may hold promise as a therapeutic agent targeting these pathways .

Comparative Analysis of Pyridopyrimidine Derivatives

Compound NameBiological TargetActivityReference
PiritreximDHFRAntitumor
Compound XMAP KinasesAntiproliferative
Compound YTyrosine KinaseCytotoxic

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to this one can modulate neuronal voltage-sensitive sodium channels and L-type calcium channels. This suggests potential applications in treating neurological disorders and cardiovascular diseases.

Anticancer Potential

Given its mechanism of action on DNA synthesis, this compound is being investigated for its anticancer properties. Inhibiting DHFR can lead to reduced proliferation of cancer cells. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Antimicrobial Activity

The inhibition of folate metabolism is also relevant in the development of antimicrobial agents. Compounds that target DHFR can be effective against bacterial infections by disrupting their ability to synthesize nucleic acids.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated that the compound significantly reduced cell viability in breast cancer cell lines through DHFR inhibition.
Johnson et al., 2024Antimicrobial EfficacyFound that the compound displayed potent activity against E. coli and Staphylococcus aureus, suggesting its potential as an antibiotic.
Lee et al., 2025NeuropharmacologyReported modulation of voltage-sensitive sodium channels, indicating possible use in treating epilepsy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (-NHCO-) undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with concentrated HCl at reflux yields 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetic acid, releasing aniline derivatives as byproducts .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH replaces the amide hydrogen, forming N-alkylated derivatives .

Key Data :

Reaction TypeConditionsProduct YieldReference
Hydrolysis6M HCl, 100°C, 8h78%
AlkylationNaH, DMF, RT, 12h65%

Condensation Reactions Involving the Diketone Moiety

The 2,4-dioxo groups on the pyrido[2,3-d]pyrimidine core participate in aldol and Knoevenagel condensations:

  • Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (NaOH) to form α,β-unsaturated ketone derivatives .

  • Knoevenagel Reaction : With malononitrile in acetic acid, generates cyano-substituted analogs .

Mechanistic Insight :
The diketone’s carbonyl groups act as electrophilic sites, enabling nucleophilic attack by enolates or active methylene compounds. Electron-withdrawing substituents (e.g., Cl on the phenyl ring) enhance reactivity.

Reductive Alkylation at the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine nitrogen atoms undergo reductive alkylation with aldehydes or ketones:

  • Example : Reaction with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol introduces methyl groups at N3, forming N3-methyl derivatives .

Optimized Conditions :

ReagentSolventTemperatureTimeYield
Formaldehyde, NaBH3CNMeOH25°C24h82%

Halogenation and Functional Group Interconversion

The 2-chlorophenylmethyl substituent influences electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the phenyl ring’s para position relative to chlorine.

  • Suzuki Coupling : The chloride can be replaced with aryl boronic acids via Pd-catalyzed cross-coupling, enabling structural diversification .

Comparative Reactivity :

ReactionPosition of SubstitutionMajor Product
NitrationPara to Cl2-(4-Nitrobenzyl) derivative
Suzuki CouplingOrtho to Cl2-(Biphenylmethyl) derivative

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under extreme pH or UV exposure:

  • Acidic Degradation : Prolonged exposure to pH < 2 cleaves the pyrido[2,3-d]pyrimidine ring, forming quinazoline fragments.

  • Photodegradation : UV light (254 nm) induces radical-mediated decomposition, detected via HPLC-MS.

Comparative Analysis with Structural Analogs

The 2-chlorophenylmethyl group confers distinct reactivity compared to analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives):

Feature2-Chlorophenylmethyl Derivative4-Methoxyphenyl Derivative
EAS ReactivityHigher (Cl is electron-withdrawing)Lower (OMe is electron-donating)
Hydrolysis Rate (Acetamide)1.2× fasterBaseline
Thermal Stability220°C (decomp.)235°C (decomp.)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Core Structure) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Properties
Target Compound (Pyrido[2,3-<i>d</i>]pyrimidine) 2-Chlorophenylmethyl, 3-methylphenyl acetamide Not reported Not reported Not reported Combines pyrido-pyrimidine core with chlorophenyl and methylphenyl groups.
N-(7-Methyl-2-phenylamino-thieno[2,3-<i>d</i>]pyrimidin-3-yl)acetamide Phenylamino, methyl 369.44 143–145 73 Thieno-pyrimidine core; IR: 1730 cm⁻¹ (C=O), ¹H NMR δ 2.10 (COCH₃).
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)... 3,4-Dichlorophenyl, fluorophenyl Not reported 117–118 67 Pyrazolyl core; [α]D²⁰ = -5.6 (chirality).
Thieno[3,2-<i>d</i>]pyrimidine dichlorophenyl acetamide 2,5-Dichlorophenyl, phenethyl Not reported Not reported Not reported Thieno-pyrimidine core with dichlorophenyl; ChemSpider ID: 912886-39-4.
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl, methylthio 343.21 230 80 Dihydropyrimidine-thio core; ¹H NMR δ 12.50 (NH), 4.12 (SCH₂).
N-(2-Chloro-4-methylphenyl)-thieno[3,2-<i>d</i>]pyrimidin-3-yl acetamide 2-Chloro-4-methylphenyl, phenyl 409.888 Not reported Not reported Thieno-pyrimidine core; InChIKey: QZRFNYWDSNEQQY.
N-(3-Chlorophenyl)-chromeno[2,3-<i>d</i>]pyrimidin-4-yl sulfanyl acetamide 3-Chlorophenyl, 4-methoxyphenyl ~473.6 Not reported Not reported Chromeno-pyrimidine-sulfanyl core; ZINC ID: ZINC2690232.

Key Findings:

Core Structure Diversity: The pyrido[2,3-<i>d</i>]pyrimidine core (target) differs from thieno-pyrimidine , pyrazolyl , and chromeno-pyrimidine systems.

Substituent Effects :

  • Chlorophenyl groups (target, ) enhance lipophilicity and may improve membrane permeability.
  • Methyl groups (target, ) reduce steric hindrance compared to bulkier substituents like phenethyl .
  • Thio/sulfanyl groups introduce hydrogen-bonding capabilities and alter solubility profiles.

Physicochemical Properties :

  • Higher melting points (e.g., 230°C in ) correlate with rigid structures and strong intermolecular forces (e.g., hydrogen bonding).
  • Yields vary significantly (67–80%), reflecting differences in synthetic accessibility .

Conformational Analysis :

  • Substituent orientation (e.g., 2-chloro vs. 3-methyl in the target) impacts crystal packing and hydrogen bonding, as seen in dichloro-N-(substituted phenyl)acetamides .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and coupling. For example, a pyrido[2,3-d]pyrimidine core can be functionalized with a 2-chlorophenylmethyl group through nucleophilic substitution, followed by acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions .
  • Catalyst use : Triethylamine or DMAP improves yields in acetylation steps .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity .

Basic: What spectroscopic and analytical techniques are employed to confirm its structure?

Methodological Answer:

  • ¹H NMR : Peaks at δ 12.50 ppm (NH-3) and δ 10.10 ppm (NHCO) confirm hydrogen bonding and acetamide linkage . Aromatic protons (δ 7.28–7.82 ppm) validate substitution patterns .
  • Elemental analysis : Discrepancies ≤0.1% between theoretical (e.g., C: 45.36%) and experimental (C: 45.29%) values confirm purity .
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 344.21) corroborates molecular weight .
  • XRD : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) resolve stereochemistry .

Advanced: How do crystallographic studies inform the compound’s molecular conformation and intermolecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Intramolecular H-bonding : N–H⋯N interactions stabilize folded conformations (e.g., bond length 2.89 Å) .
  • Intermolecular packing : π-π stacking between pyrido[2,3-d]pyrimidine and phenyl rings (distance 3.5–3.8 Å) drives lattice stability .
  • Torsional angles : Dihedral angles (e.g., 42.25° between pyrimidine and benzene rings) influence bioactive conformations .
    Data collection with a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018 ensure accuracy .

Advanced: How can discrepancies in biological activity data between studies be resolved?

Methodological Answer:
Contradictions in IC₅₀ values or target selectivity often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular models : Use isogenic cell lines to control genetic background effects .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers .

Advanced: What strategies are used to functionalize the pyrido[2,3-d]pyrimidine core to enhance pharmacological properties?

Methodological Answer:

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at C-6 to improve metabolic stability .
  • Ring expansion : Fuse thieno[3,2-d]pyrimidine moieties to enhance π-stacking with hydrophobic enzyme pockets .
  • Bioisosteric replacement : Substitute the 3-methylphenyl group with 4-fluorophenyl to optimize logP and solubility .
  • Prodrug design : Acetylate the acetamide nitrogen to improve oral bioavailability .

Data Contradiction: How to address inconsistencies in elemental analysis vs. theoretical calculations?

Methodological Answer:
Minor deviations (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from:

  • Hygroscopicity : Store samples in desiccators to prevent moisture uptake .
  • Combustion efficiency : Use high-purity oxygen and calibrated CHNS analyzers .
  • Sample homogeneity : Ensure thorough grinding and mixing before analysis .
  • Validation : Cross-check with XPS or ICP-MS for trace element quantification .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : AutoDock Vina models binding to kinase domains (PDB: 1ATP), with scoring functions prioritizing H-bonding (e.g., acetamide–Lys33) and hydrophobic contacts .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns, analyzing RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
  • QSAR models : CoMFA correlates substituent electronegativity (e.g., –Cl) with IC₅₀ values .

Methodological: How to validate purity and stability under various storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to monitor degradation products (retention time shifts >5% indicate instability) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; ≤2% impurity increase confirms robustness .
  • Mass balance : Combine HPLC, NMR, and TGA to account for volatiles or hydrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.